Meta-Analytic Evidence of Superior Efficacy: Clomacran vs. Chlorpromazine in Schizophrenia
A 2014 systematic review and meta-analysis of 128 randomized controlled trials (10,667 participants) compared chlorpromazine, a benchmark first-generation antipsychotic, against 43 other antipsychotics. Clomacran was identified as one of only four agents with statistically superior efficacy compared to chlorpromazine for the primary outcome of treatment response [1]. This head-to-head quantitative evidence establishes Clomacran as more efficacious than the most widely used comparator, challenging the historical dogma of antipsychotic class equivalence.
| Evidence Dimension | Efficacy (Treatment Response) |
|---|---|
| Target Compound Data | Significantly superior efficacy to chlorpromazine (p < 0.05) |
| Comparator Or Baseline | Chlorpromazine (baseline reference) |
| Quantified Difference | Clomacran was one of only four drugs (out of 43) found to be significantly more efficacious than chlorpromazine. |
| Conditions | Systematic review and meta-analysis of 128 RCTs in patients with schizophrenia; primary outcome: response to treatment. |
Why This Matters
For researchers investigating differential antipsychotic efficacy or developing novel treatments, this data justifies the selection of Clomacran over chlorpromazine as a positive control or comparator compound.
- [1] Samara MT, et al. Chlorpromazine versus every other antipsychotic for schizophrenia: A systematic review and meta-analysis challenging the dogma of equal efficacy of antipsychotic drugs. Eur Neuropsychopharmacol. 2014 Jul;24(7):1046-55. View Source
